molecular formula C18H19NO6 B2735733 Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate CAS No. 1232799-65-3

Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate

Cat. No.: B2735733
CAS No.: 1232799-65-3
M. Wt: 345.351
InChI Key: VOZUXLUADQNZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate is a biochemical compound used for proteomics research . It has a molecular formula of C18H19NO6 and a molecular weight of 345.35 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular weight (345.35) and molecular formula (C18H19NO6) . Further details about its melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Fluorescence and Chemosensor Applications

Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate and its derivatives are explored for their unique fluorescent properties. Studies have shown the utility of these compounds in creating fluorescent sensors. For example, a rhodamine-based compound was synthesized to act as a fluorescent dual sensor for Zn2+ and Al3+ ions, showcasing the potential of similar structures for detecting metal ions with high specificity and sensitivity (Roy et al., 2019).

Industrial and Chemical Synthesis

The chemical industry utilizes dimethyl terephthalate derivatives in various synthesis processes. One notable application is the development of an industrial process for synthesizing key intermediates for SGLT2 inhibitors, highlighting the importance of dimethyl terephthalate derivatives in pharmaceutical manufacturing (Zhang et al., 2022).

Environmental and Recycling Applications

Dimethyl terephthalate derivatives are involved in environmental applications, such as the chemical recycling of polyethylene terephthalate (PET) plastics. This process transforms PET into less harmful or more useful substances, demonstrating an approach towards more sustainable materials management (Donahue et al., 2003).

Advanced Materials Development

The exploration of dimethyl terephthalate derivatives in the development of advanced materials is an exciting area of research. For instance, the synthesis of fluorescent water-soluble aggregates from dimethyl-2,5-bis(4-methoxyphenylamino)terephthalate shows potential in biomedical imaging and intracellular imaging, indicating the versatility of these compounds in creating innovative materials (Rakshit et al., 2020).

Biodegradation and Toxicity Reduction

The biodegradation of dimethyl terephthalate to less toxic compounds, such as mono-methyl terephthalate, by specific esterases highlights the environmental relevance of understanding and utilizing these chemical transformations. This process not only contributes to the reduction of plastic pollution but also mitigates the toxic effects of such pollutants on living organisms (Cheng et al., 2020).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the search results.

Properties

IUPAC Name

dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-9,19-20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZUXLUADQNZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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